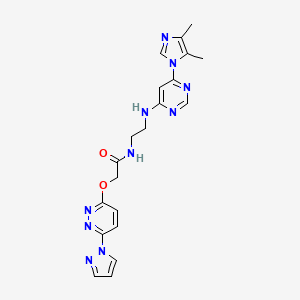
N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperazine moiety linked to a pyridazinyl group, which is further substituted with a pyridinyl group and a methoxyphenyl group. This type of molecular framework is often explored for its pharmacological properties, as evidenced by related compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and can be quite complex. For instance, the three-component synthesis of a similar compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol, yielding a 40% product at room temperature . This suggests that the synthesis of the compound might also involve a multi-step reaction with a moderate yield.
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of conformations and dihedral angles, which can influence their biological activity. For example, the tert-butyl 4-methylpiperazine-1-carboxylate group in a related compound was found to be disordered over two sets of sites, and the piperazine ring adopted a chair conformation . The dihedral angles between the pyrimidine and methoxyphenyl rings, as well as the quinoline and pyrimidine rings, were also noted, which could be relevant for the binding affinity and selectivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of amide, methoxy, and pyridine groups suggests that the compound could participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The C-H...O hydrogen bonds observed in the crystal structure of a related compound indicate that similar interactions might be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the structural features and the presence of multiple aromatic rings and a piperazine core suggest that the compound would exhibit moderate to high lipophilicity, which could affect its solubility and pharmacokinetic profile. The crystal structure analysis of related compounds provides insights into the potential solid-state properties, such as crystal packing and stability .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Drug Development
Analgesic Activity : Compounds structurally related to the queried chemical have been studied for their analgesic properties, indicating potential applications in pain management. For example, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, has been modified to improve pharmacological profiles for chronic pain alleviation, suggesting a pathway for similar modifications and applications for the queried compound (Nie et al., 2020).
Neurotransmitter Receptor Imaging : Research on radioligands for PET imaging, like 18F-Mefway, underscores the importance of piperazine derivatives in studying neurotransmitter receptors, which could be a potential application area for N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide in neuroscience research (Choi et al., 2015).
Chemical Synthesis and Drug Design
Antimicrobial Agents : Novel synthetic routes leading to compounds with antimicrobial properties highlight the significance of piperazine derivatives in developing new therapeutic agents. This suggests that the queried compound could also be explored for its antimicrobial efficacy, given the structural similarities and functional groups that are known to interact with microbial targets (Patel et al., 2011).
Rho Kinase Inhibitors : The development of compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride for treating central nervous system disorders showcases the therapeutic potential of piperazine derivatives in targeting kinases involved in disease pathways. This area could be relevant for the application of the queried compound in targeting specific kinases for therapeutic purposes (Wei et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-18-5-3-2-4-17(18)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-16-8-10-22-11-9-16/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQPLMITZOAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

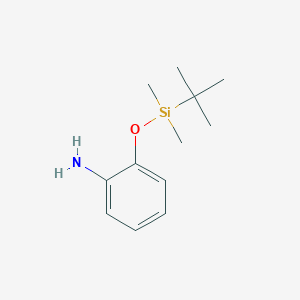
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
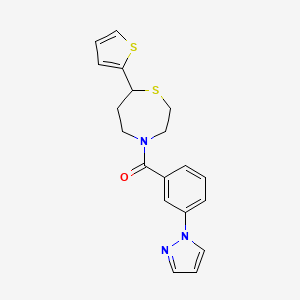

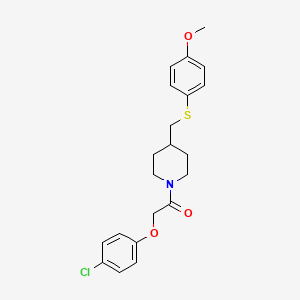
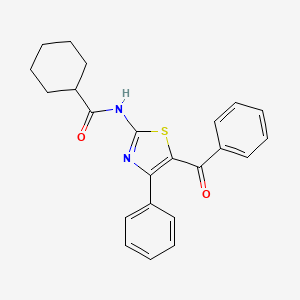
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

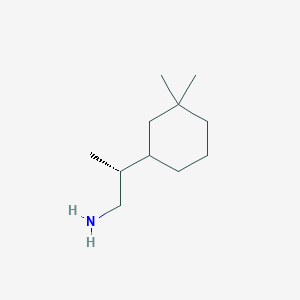
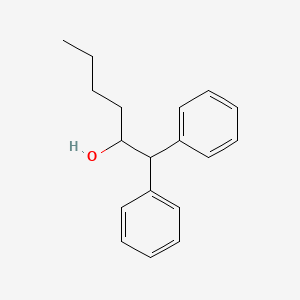
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)
